3-Methylpyridazine
Overview
Description
3-Methylpyridazine (3-Mepydz) is a diazaaromatic compound that reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I). It undergoes self-association in aqueous solution at acidic, neutral, and basic pH . It can be used to diagnose and treat cardiovascular diseases and conditions .
Synthesis Analysis
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .Molecular Structure Analysis
The molecular formula of 3-Methylpyridazine is C5H6N2. The average mass is 94.115 Da and the monoisotopic mass is 94.053101 Da .Chemical Reactions Analysis
3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I). It undergoes self-association in aqueous solution at acidic, neutral, and basic pH .Physical And Chemical Properties Analysis
The physical properties of 3-Methylpyridazine include a boiling point of 212.5±9.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 43.0±3.0 kJ/mol, flash point of 87.8±0.0 °C, index of refraction of 1.503, molar refractivity of 27.3±0.3 cm3, and molar volume of 92.2±3.0 cm3 .Scientific Research Applications
Antimicrobial Properties
3-Methylpyridazine derivatives have demonstrated significant antimicrobial activity. Researchers have reported their effectiveness against various pathogens, including bacteria and fungi. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .
Analgesic and Anti-Inflammatory Effects
Studies have highlighted the analgesic and anti-inflammatory properties of 3-Methylpyridazine derivatives. These compounds exhibit potential for pain relief and inflammation reduction. Their mechanism of action involves modulation of inflammatory pathways, making them promising candidates for drug development .
Antihypertensive Activity
Certain 3-Methylpyridazine derivatives have shown antihypertensive effects. They act by influencing blood pressure regulation mechanisms, making them relevant in managing hypertension. These compounds could contribute to cardiovascular health and disease prevention .
Bronchodilatory and Anti-Allergic Effects
For individuals with asthma or allergies, 3-Methylpyridazine derivatives may offer relief. Their bronchodilatory properties help widen airways, while their anti-allergic effects mitigate allergic reactions. These compounds could be valuable in respiratory health management .
Anticancer Potential
Researchers have explored the anticancer properties of 3-Methylpyridazine derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them interesting candidates for further investigation in cancer therapy .
Inhibition of Linolenic Acid
3-Methylpyridazine derivatives have been studied for their ability to inhibit linolenic acid. This property could have implications in lipid metabolism and related disorders .
Neurological Disorders
Some 3-Methylpyridazine compounds show promise in addressing neurological disorders. Their effects on neurotransmitter systems and neuronal function warrant further exploration for potential therapeutic applications .
Platelet Aggregation Inhibition
Certain derivatives inhibit calcium ion influx, which is essential for platelet aggregation. These properties could be relevant in preventing thrombotic events and improving cardiovascular health .
Mechanism of Action
Target of Action
3-Methylpyridazine, a derivative of pyridazine, is known to interact with various biological targets. Pyridazinone derivatives, a category that includes 3-methylpyridazine, have been reported to interact with a wide range of targets, including enzymes like cyclooxygenase (cox) and various receptors .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, platelet aggregation, and more .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound might have effects such as anti-inflammatory, analgesic, antiplatelet, and potentially others .
Safety and Hazards
properties
IUPAC Name |
3-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
Record name | 3-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridazine | |
CAS RN |
1632-76-4 | |
Record name | 3-Methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1632-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylpyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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